9-脱氧金丝桃素

描述

9-Deoxygoniopypyrone is a naturally occurring pyrano-pyrone compound isolated from the leaves of the plant Goniothalamus tamirensis . This compound belongs to a class of bioactive molecules known for their cytotoxic properties and potential therapeutic applications.

科学研究应用

Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive molecules.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

作用机制

Target of Action

The primary targets of 9-Deoxygoniopypyrone are osteoblastic MC3T3-E1 cells . These cells play a crucial role in bone formation, contributing to the maintenance and repair of skeletal structure.

Mode of Action

9-Deoxygoniopypyrone interacts with osteoblastic MC3T3-E1 cells, enhancing their proliferation and differentiation . This interaction results in a significant increase in collagen content, alkaline phosphatase activity, and nodule mineralization in the cells .

Result of Action

The action of 9-Deoxygoniopypyrone on osteoblastic MC3T3-E1 cells leads to molecular and cellular effects that promote bone health . Specifically, the compound increases the growth of these cells and elevates collagen content, alkaline phosphatase activity, and nodule mineralization . These effects suggest that 9-Deoxygoniopypyrone may contribute to the prevention of osteoporosis .

生化分析

Cellular Effects

9-Deoxygoniopypyrone has been found to have significant effects on osteoblastic MC3T3-E1 cells. At concentrations of 2.67 μM, it significantly increased the growth of these cells and caused a significant elevation of collagen content, alkaline phosphatase activity, and nodule mineralization .

Molecular Mechanism

It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Deoxygoniopypyrone can be achieved through enantioselective syntheses starting from (2S,3R)-1,2-O-isopropylidene-3-(2-furyl)glycerol . The process involves several steps, including alkoxyallylboration and ring-closing metathesis . The reaction conditions typically require an inert nitrogen atmosphere and the use of specific reagents such as sec-butyl lithium, benzaldehyde, and borane derivatives .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory synthesis methods provide a foundation for scaling up the production of 9-Deoxygoniopypyrone. The use of advanced synthetic techniques and optimization of reaction conditions can facilitate industrial-scale production.

化学反应分析

Types of Reactions: 9-Deoxygoniopypyrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the compound.

Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases to introduce new functional groups.

Major Products: The major products formed from these reactions include various derivatives of 9-Deoxygoniopypyrone with altered functional groups, which can exhibit different biological activities.

相似化合物的比较

Goniopypyrone: Another pyrano-pyrone compound with similar cytotoxic properties.

Leiocapin A: A related compound with comparable bioactivity.

Deoxygoniopypyrone A: Shares structural similarities and biological activities with 9-Deoxygoniopypyrone.

Uniqueness: 9-Deoxygoniopypyrone stands out due to its specific stereochemistry and potent biological activities. Its ability to enhance osteoblast function and induce apoptosis in cancer cells highlights its unique therapeutic potential .

生物活性

9-Deoxygoniopypyrone is a natural compound derived from various species of the Goniothalamus genus, which are known for their diverse biological activities. This styryl lactone has been the subject of numerous studies due to its potential therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

9-Deoxygoniopypyrone has the chemical formula and exhibits unique stereochemistry that contributes to its biological activity. The compound's absolute configuration has been confirmed through enantioselective syntheses, establishing its structural integrity for further research on its effects and mechanisms of action .

Anticancer Properties

A significant body of research highlights the anticancer potential of 9-Deoxygoniopypyrone. It has demonstrated cytotoxic effects against various cancer cell lines, including:

- Hepatocellular carcinoma (HepG2)

- Breast cancer (MDA-MB-231)

- Leukemia (Jurkat cells)

The anticancer effects are primarily attributed to the induction of apoptosis in malignant cells. Studies have shown that 9-Deoxygoniopypyrone triggers mitochondrial-mediated apoptosis pathways, leading to increased activity of caspases, particularly caspase-3 and caspase-9 . The compound appears to induce oxidative stress, which is a critical factor in its ability to promote cell death in cancerous cells.

Cytotoxicity Studies

Table 1 summarizes various studies on the cytotoxic effects of 9-Deoxygoniopypyrone against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HepG2 | 15.6 | Induction of apoptosis | |

| MDA-MB-231 | 10.2 | Oxidative stress induction | |

| Jurkat (leukemia) | 12.5 | Caspase activation |

Anti-inflammatory Effects

In addition to its anticancer properties, 9-Deoxygoniopypyrone exhibits anti-inflammatory activity. Research indicates that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Other Biological Activities

Further investigations have revealed additional biological activities associated with 9-Deoxygoniopypyrone:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Antioxidant Properties : Scavenges free radicals, contributing to its protective effects on cells.

Case Study 1: Hepatocellular Carcinoma Treatment

A study conducted on HepG2 cells treated with 9-Deoxygoniopypyrone for 72 hours showed significant apoptosis induction. The researchers utilized TUNEL assays and Annexin-V/PI staining to confirm cell death mechanisms, revealing that the compound effectively triggered caspase-dependent pathways .

Case Study 2: Breast Cancer Cell Line Analysis

In another investigation focusing on MDA-MB-231 breast cancer cells, treatment with 9-Deoxygoniopypyrone resulted in a notable decrease in cell viability and an increase in oxidative stress markers. This study concluded that the compound could serve as a promising candidate for developing new breast cancer therapies .

属性

IUPAC Name |

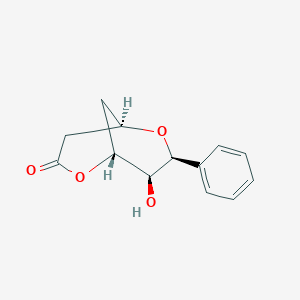

(1R,5R,7S,8S)-8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c14-11-7-9-6-10(17-11)12(15)13(16-9)8-4-2-1-3-5-8/h1-5,9-10,12-13,15H,6-7H2/t9-,10-,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVLUTBGTWEMGV-AAXDQBDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)OC1C(C(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC(=O)O[C@H]1[C@@H]([C@@H](O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136685-37-5 | |

| Record name | 9-Deoxygoniopypyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136685375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。